

Application Notes and Protocols: Morpholine-4-carboxamide Derivatives as Enzyme Inhibitors

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Compound of Interest

Compound Name: **Morpholine-4-carboxamide**

Cat. No.: **B177924**

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These application notes provide a comprehensive overview of the utilization of **morpholine-4-carboxamide** derivatives as potent and selective inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols for enzyme inhibition assays, quantitative data on the inhibitory activities of representative compounds, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Morpholine-4-carboxamide Derivatives in Enzyme Inhibition

The **morpholine-4-carboxamide** scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymatic targets. Its chemical properties, including hydrogen bonding capabilities and conformational flexibility, allow for high-affinity binding to the active sites of numerous enzymes. Derivatives of this core structure have been successfully developed as inhibitors of kinases, hydrolases, and other enzyme classes, demonstrating significant potential in the fields of oncology, neuroscience, and metabolic diseases.

Quantitative Data: Inhibitory Activity of Representative Compounds

The following tables summarize the *in vitro* potency of selected **morpholine-4-carboxamide** derivatives against their respective enzyme targets.

Table 1: PI3K/mTOR Inhibition by Pictilisib (GDC-0941)

Compound	Target	IC50 (nM)	Reference
Pictilisib (GDC-0941)	PI3K α	3	[1][2][3][4][5]
PI3K β	33	[2][4][5]	
PI3K δ	3	[1][2][3][4][5]	
PI3K γ	75	[2][4][5]	
mTOR	580	[4][5]	

Table 2: Glucokinase Activation by **Morpholine-4-carboxamide** Derivatives

Compound	Target	EC50 (nM)	Reference
PF-04991532	Human Glucokinase	80	[6][7]
Rat Glucokinase	100	[6][7]	
Dorzagliatin	Human Glucokinase	-	[8][9][10][11][12]

Note: The efficacy of Dorzagliatin is primarily demonstrated through clinical trial data, showing significant reductions in HbA1c levels rather than a single EC50 value.[9][10][12]

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by URB597

Compound	Target	IC50 (nM)	Reference
URB597	Human FAAH	4.6	[13]
Rat FAAH	5	[14][15]	

Experimental Protocols

The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to the study of **morpholine-4-carboxamide** derivatives.

PI3K α Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro potency of compounds against the PI3K α isoform.

Materials:

- Recombinant human PI3K α enzyme
- PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
- Test compound (e.g., Pictilisib/GDC-0941) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 96-well white, flat-bottom plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
- Add 2.5 μ L of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 μ L of PI3K α enzyme solution (at a pre-determined optimal concentration) to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

- Initiate the kinase reaction by adding 12.5 μ L of a substrate mix containing PIP2 and ATP in kinase buffer.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

mTOR Kinase Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against mTOR kinase.

Materials:

- Recombinant human mTOR kinase
- Substrate protein (e.g., recombinant, inactive 4E-BP1)
- ATP, [γ -³²P]ATP
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- Test compound dissolved in DMSO
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in DMSO.

- In a reaction tube, combine the mTOR kinase, the test compound or DMSO, and the kinase assay buffer.
- Pre-incubate for 10-15 minutes at room temperature.[16]
- Add the substrate protein (4E-BP1) to the reaction mixture.
- Initiate the reaction by adding ATP mixed with [γ -³²P]ATP.
- Incubate the reaction at 30°C for 30-60 minutes.[17]
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ -³²P]ATP.
- Measure the amount of incorporated radioactivity using a scintillation counter.
- Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl acetate.[18]

Materials:

- Human or bovine carbonic anhydrase (CA)
- p-Nitrophenyl acetate (p-NPA) as the substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[18]
- Test compound and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO
- 96-well clear, flat-bottom plate
- Microplate reader capable of measuring absorbance at 400-405 nm[18]

Procedure:

- Prepare serial dilutions of the test compound and the positive control in DMSO.
- In a 96-well plate, add 158 μ L of Assay Buffer to each well.[18]
- Add 2 μ L of the diluted test compound, positive control, or DMSO (for the maximum activity control) to the appropriate wells.[18]
- Add 20 μ L of the CA working solution to all wells except the blank.[18]
- Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding. [18]
- Initiate the reaction by adding 20 μ L of the p-NPA substrate solution to all wells.[18]
- Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[18]
- Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition and IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE.[19]

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate Buffer (0.1 M, pH 8.0)[19]

- Test compound and a known AChE inhibitor (e.g., Eserine) dissolved in a suitable solvent
- 96-well clear, flat-bottom plate
- Microplate reader capable of measuring absorbance at 412 nm[19]

Procedure:

- Prepare serial dilutions of the test compound and positive control.
- Set up the assay in a 96-well plate with the following components: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound or solvent.[19]
- Pre-incubate the mixture for 10 minutes at 25°C.[19]
- Initiate the reaction by adding 10 µL of the ATCl substrate solution.
- Immediately measure the absorbance at 412 nm in kinetic mode for a set period.
- Calculate the reaction rates and determine the percent inhibition and IC50 values.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the hydrolysis of a synthetic substrate by FAAH.[20][21]

Materials:

- Recombinant human or rat FAAH enzyme
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[21][22]
- Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[21]
- Test compound (e.g., URB597) dissolved in DMSO
- 96-well white or black, flat-bottom plate
- Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[21][22][23]

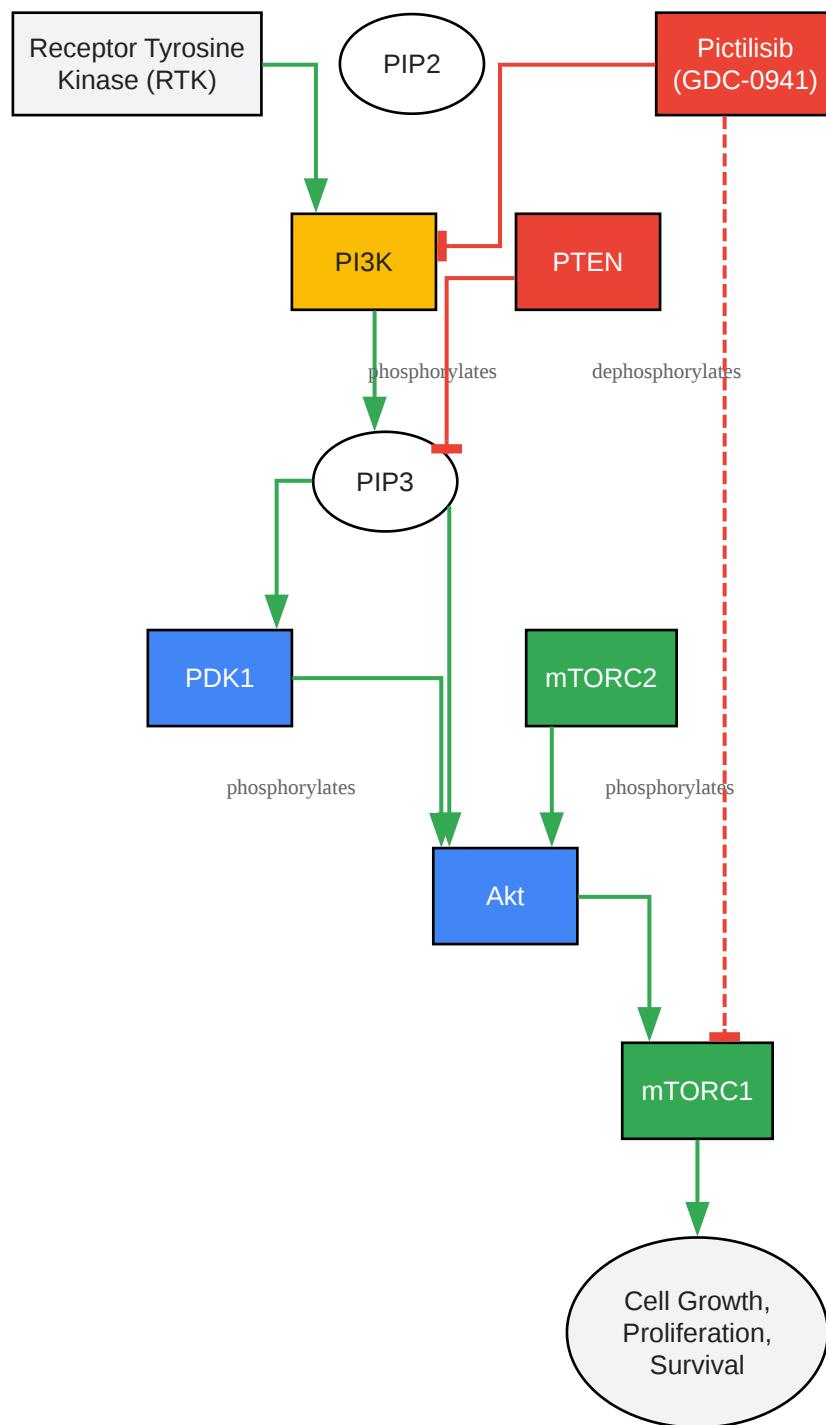
Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add 170 μ L of FAAH Assay Buffer to each well.[21]
- Add 10 μ L of the diluted FAAH enzyme to each well (except for the background control).[21]
- Add 10 μ L of the diluted test compound or DMSO to the appropriate wells.[21]
- Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.[21]
For irreversible inhibitors, this pre-incubation step is critical.[22]
- Initiate the reaction by adding 10 μ L of the FAAH substrate to all wells.[21]
- Incubate the plate for 30 minutes at 37°C.[21]
- Measure the fluorescence using a microplate reader.
- Subtract the background fluorescence and calculate the percent inhibition to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

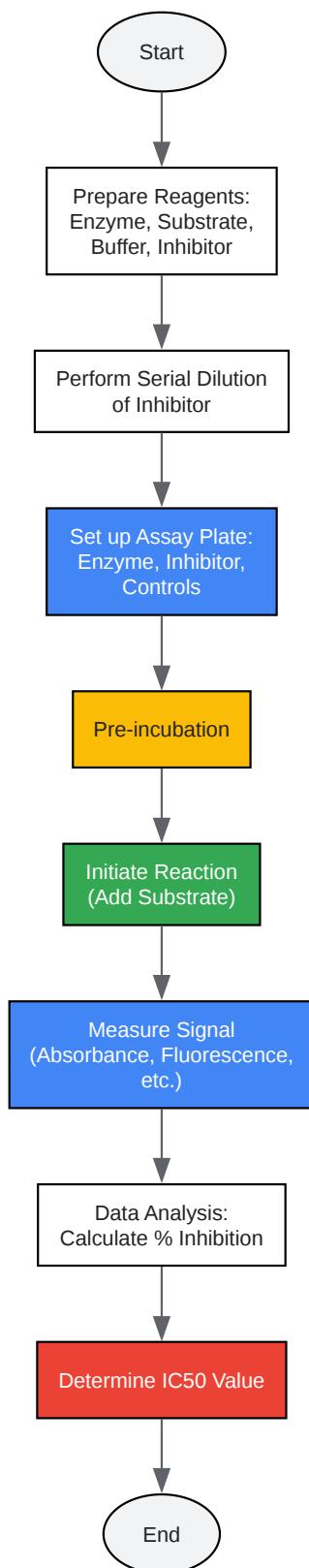
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[24] Its dysregulation is frequently observed in cancer.[24]

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Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by Pictilisib (GDC-0941).

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for determining the IC₅₀ value of an enzyme inhibitor.



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Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

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